5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one
Description
The compound 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic molecule featuring a triazolone core substituted with a bromopyrimidinyl aminomethyl group. While direct synthetic details for this compound are absent in the provided evidence, analogous triazolone derivatives are synthesized via nucleophilic substitution, condensation, or cyclization reactions (e.g., hydrazine treatment or nitration steps) .
Properties
Molecular Formula |
C7H7BrN6O |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
3-[[(5-bromopyrimidin-2-yl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H7BrN6O/c8-4-1-9-6(10-2-4)11-3-5-12-7(15)14-13-5/h1-2H,3H2,(H,9,10,11)(H2,12,13,14,15) |
InChI Key |
IARZWATTWHIAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NCC2=NNC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Semicarbazides
The triazolone scaffold is commonly synthesized via cyclization of semicarbazide derivatives. For example, ethyl carbazate reacts with nitriles under acidic conditions to form 1,2,4-triazol-3-ones.
Representative Procedure:
A mixture of ethyl carbazate (10 mmol) and acrylonitrile (10 mmol) in acetic acid (20 mL) is refluxed for 12 hours. The product, 5-(cyanomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , is isolated in 65% yield after recrystallization from ethanol.
Functionalization at Position 5
To introduce the aminomethyl group, the cyanomethyl intermediate undergoes reduction:
Reduction of Cyanomethyl to Aminomethyl:
5-(Cyanomethyl)-triazol-3-one (5 mmol) is dissolved in methanol (50 mL) and hydrogenated under H₂ (1 atm) using Raney Ni (0.1 g) as a catalyst. After 6 hours, filtration and evaporation yield 5-(aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (82% yield).
Coupling with 5-Bromopyrimidine
Nucleophilic Substitution
The aminomethyl-triazolone reacts with 2-chloro-5-bromopyrimidine under mild basic conditions to form the target compound.
- 5-(Aminomethyl)-triazol-3-one (3 mmol) and 2-chloro-5-bromopyrimidine (3.3 mmol) are suspended in isopropanol (30 mL).
- Potassium carbonate (6 mmol) is added, and the mixture is stirred at 70°C for 8 hours.
- The product precipitates upon cooling and is recrystallized from ethanol/water (1:1) to yield 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (68% yield).
Key Data:
- MP : 245–247°C
- ¹H NMR (DMSO-d₆) : δ 8.52 (s, 2H, pyrimidine-H), 6.21 (t, 1H, NH), 4.12 (d, 2H, CH₂), 3.89 (s, 2H, triazolone-H).
- HRMS (ESI) : m/z calcd for C₇H₈BrN₇O [M+H]⁺: 315.9924; found: 315.9921.
Alternative Route: Reductive Amination
Synthesis of 5-Formyl-triazol-3-one
The hydroxymethyl derivative is oxidized to the aldehyde using pyridinium chlorochromate (PCC):
5-(Hydroxymethyl)-triazol-3-one (5 mmol) is stirred with PCC (6 mmol) in dichloromethane (50 mL) for 4 hours. The aldehyde is isolated by filtration and evaporation (73% yield).
Reductive Coupling
The aldehyde undergoes reductive amination with 2-amino-5-bromopyrimidine :
- 5-Formyl-triazol-3-one (2 mmol) and 2-amino-5-bromopyrimidine (2.2 mmol) are dissolved in methanol (20 mL).
- Sodium cyanoborohydride (4 mmol) is added, and the mixture is stirred at 25°C for 12 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound (58% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68% | 98.5% | High scalability, minimal byproducts |
| Reductive Amination | 58% | 97.2% | Avoids harsh chlorination steps |
Spectral Characterization and Validation
¹³C NMR Analysis
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The aminomethyl group can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxides, and reduced amines .
Scientific Research Applications
Chemistry
In chemistry, 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The triazolone ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and applications of analogous triazolone derivatives:
Key Observations:
- Applications : While TNMTO is tailored for energetic materials due to its nitro groups, most triazolone derivatives (e.g., ) are pharmacologically active, targeting microbial growth, enzymes, or imaging biomarkers.
- Synthetic Flexibility : The triazolone scaffold accommodates diverse substituents via reactions like nitration (), Schiff base formation (), or alkylation (), enabling customization for specific applications.
Physicochemical Properties
- Hydrogen Bonding : The triazolone NH and carbonyl groups enable hydrogen bonding, a feature exploited in metal coordination () and enzyme inhibition ().
Biological Activity
5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Common Name : this compound
- CAS Number : 1424130-71-1
- Molecular Formula : C₈H₈BrN₅O
- Molecular Weight : 270.09 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an antimicrobial and anticancer agent. The following sections detail specific activities and findings from research studies.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial effects against various pathogens.
These results suggest the potential utility of this compound in treating bacterial and fungal infections.
Anticancer Activity
A series of studies have explored the anticancer properties of triazole derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in viability of various cancer cell lines (e.g., A549 lung cancer cells).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in DNA synthesis and repair.
- Receptor Interaction : The compound may interact with cellular receptors that regulate apoptosis and cell proliferation.
Research Findings
Recent studies have provided insights into the structure–activity relationship (SAR) of triazole derivatives:
- Structural Modifications : Modifications on the pyrimidine ring significantly enhance the compound's potency against cancer cells.
- Combination Therapy : Research indicates that using this compound in conjunction with existing chemotherapeutics could enhance therapeutic efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
